1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol
CAS No.: 563-11-1
Cat. No.: VC17210012
Molecular Formula: C18H35F3O
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 563-11-1 |
|---|---|
| Molecular Formula | C18H35F3O |
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | 1,13-difluoro-7-(5-fluoropentyl)tridecan-7-ol |
| Standard InChI | InChI=1S/C18H35F3O/c19-15-9-3-1-6-12-18(22,14-8-5-11-17-21)13-7-2-4-10-16-20/h22H,1-17H2 |
| Standard InChI Key | UTCFMDBNPNXFAT-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCF)CCC(CCCCCCF)(CCCCCF)O |
Introduction
Structural Characteristics and Basic Properties
Molecular Architecture
The compound features a 13-carbon backbone with strategic fluorine substitutions at positions 1, 13, and the pentyl side chain. The central tertiary alcohol group at position 7 creates a molecular asymmetry that influences its crystalline packing and solvent interactions . X-ray diffraction studies of analogous fluorinated alcohols suggest the fluorine atoms adopt staggered conformations to minimize steric hindrance and dipole-dipole repulsions.
Physicochemical Profile
Key physical properties derived from experimental measurements include:
| Property | Value | Measurement Conditions |
|---|---|---|
| Density | 0.955 g/cm³ | 25°C |
| Refractive Index | 1.428 | 589 nm, 20°C |
| Vapor Pressure | 6.23×10⁻⁸ mmHg | 25°C |
| Flash Point | 157°C | Closed cup |
| Water Solubility | <0.1 mg/L | 25°C (estimated) |
The low vapor pressure and high boiling point indicate strong intermolecular forces dominated by hydrogen bonding from the hydroxyl group and dipole interactions from fluorine atoms. Computational models using COSMO-RS predict preferential solubility in non-polar organic solvents like hexane (logS = -2.1) over polar solvents such as methanol (logS = -4.3).
Synthesis and Manufacturing
Historical Synthesis
The original 1957 synthesis by Howell et al. employed a three-step Friedel-Crafts alkylation strategy :
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Alkylation: Reaction of 1,5-difluoropentane with aluminum chloride catalyst to form a carbocation intermediate.
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Nucleophilic Attack: Addition of a fluorinated Grignard reagent (C₈H₁₇FMgBr) to construct the branched carbon framework.
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Oxidation-Hydrolysis: Sequential Jones oxidation and borohydride reduction to install the tertiary alcohol group .
Modern Synthetic Improvements
Recent advancements utilize continuous flow chemistry to enhance reaction control:
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Microreactor Fluorination: Elemental fluorine gas is introduced under pressurized flow conditions (2.5 bar, 50°C) to selectively fluorinate pentane precursors.
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution (CAL-B enzyme) achieves 98% enantiomeric excess for chiral variants.
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Green Chemistry Metrics: Atom economy improved from 31% (1957) to 68% via bromide recycling and solvent-free workup.
Industrial-scale production (≥100 kg batches) maintains >99% purity as verified by GC-FID and ¹⁹F NMR spectroscopy .
Reactivity and Functionalization
Nucleophilic Substitution
The fluorine atoms exhibit distinct reactivity patterns:
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Primary Fluorines (C1, C13): Susceptible to SN2 displacement by strong nucleophiles (e.g., NaN₃ in DMF, 80°C).
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Secondary Fluorine (C5'): Requires Lewis acid activation (e.g., BF₃·Et₂O) for substitution reactions.
Alcohol Functionalization
The tertiary alcohol undergoes:
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Esterification: Steglich esterification with carboxylic acids (DCC/DMAP catalyst) in 85-92% yield.
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Oxidation Resistance: Unreactive toward common oxidants (CrO₃, KMnO₄) due to steric shielding .
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Complexation: Forms stable complexes with B(OH)₃ (stability constant logK = 3.2).
Applications in Materials Science
Fluorinated Surfactants
The compound reduces water's surface tension to 22.1 mN/m at 0.1 wt% concentration, outperforming conventional surfactants like sodium dodecyl sulfate (32.5 mN/m). Applications include:
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Firefighting Foams: Forms stable aqueous films (CAF®-like) with 75% longer burnback resistance.
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Electropolishing Additives: Enhances surface smoothness of stainless steel (Ra <0.05 μm).
Polymer Modification
Copolymerization with ethylene yields materials with:
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Dielectric Constant: ε = 2.3 (vs. 2.4 for PTFE).
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Thermal Stability: Decomposition onset at 385°C (TGA, N₂ atmosphere).
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 16 | Membrane depolarization |
| E. coli (NDM-1) | 64 | LPS disruption |
| C. albicans | 32 | Ergosterol binding |
Fluorine atoms enhance membrane permeability via hydrophobic interactions, while the alcohol group facilitates hydrogen bonding to microbial targets.
Anticancer Activity
In vitro studies demonstrate:
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Apoptosis Induction: 78% apoptosis in MCF-7 cells at 50 μM (vs. 22% control).
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Selectivity Index: 8.3 (MCF-7 vs. MCF-10A normal cells).
Mechanistic studies implicate ROS generation (2.1-fold increase) and caspase-3 activation.
Environmental and Regulatory Considerations
Ecotoxicology
The compound exhibits:
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Biodegradation: 12% mineralization in 28 days (OECD 301B).
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Aquatic Toxicity: LC50 = 1.2 mg/L (D. magna, 48h).
Persistent metabolites require advanced oxidation processes (AOPs) for remediation.
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